Tris(dimethylamino)antimony

Vapor Pressure Precursor Volatility ALD/CVD Process Control

Tris(dimethylamino)antimony (CAS 7289-92-1), also known as Sb(NMe₂)₃ or TDMASb, is a homoleptic antimony(III) amide and a key metalorganic precursor for the deposition of antimony-containing thin films and nanomaterials. This compound is a volatile, air- and moisture-sensitive liquid that serves as a source of antimony in chemical vapor deposition (CVD), atomic layer deposition (ALD), and related epitaxial growth techniques.

Molecular Formula C6H18N3S
Molecular Weight 253.99 g/mol
CAS No. 7289-92-1
Cat. No. B3152151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(dimethylamino)antimony
CAS7289-92-1
Molecular FormulaC6H18N3S
Molecular Weight253.99 g/mol
Structural Identifiers
SMILESCN(C)[Sb](N(C)C)N(C)C
InChIInChI=1S/3C2H6N.Sb/c3*1-3-2;/h3*1-2H3;/q3*-1;+3
InChIKeyZUSRFDBQZSPBDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(dimethylamino)antimony (TDMASb) Precursor: Technical Baseline and Procurement Context for ALD/CVD Applications


Tris(dimethylamino)antimony (CAS 7289-92-1), also known as Sb(NMe₂)₃ or TDMASb, is a homoleptic antimony(III) amide and a key metalorganic precursor for the deposition of antimony-containing thin films and nanomaterials. This compound is a volatile, air- and moisture-sensitive liquid that serves as a source of antimony in chemical vapor deposition (CVD), atomic layer deposition (ALD), and related epitaxial growth techniques [1]. Its primary utility lies in the fabrication of III-V semiconductors (e.g., InSb, GaSb), thermoelectric materials (e.g., Sb₂Te₃), phase-change memory alloys, and colloidal quantum dots [2]. The compound is commercially available in high-purity grades (e.g., 99.99%-Sb) suitable for electronic device fabrication .

Why Generic Substitution of Tris(dimethylamino)antimony Fails: Differentiated Volatility, Reactivity, and Process Compatibility


Generic substitution of antimony precursors is not viable due to fundamental differences in volatility, thermal decomposition kinetics, surface chemistry, and safety profiles that directly impact process control, film quality, and deposition temperature windows. Tris(dimethylamino)antimony exhibits a unique combination of moderate volatility, low pyrolysis temperature, and the ability to reduce carbon incorporation when paired with group III metalorganic sources [1]. Unlike stibine (SbH₃), which requires high-temperature pre-cracking (~750°C) for efficient incorporation and presents significant toxicity and instability hazards, TDMASb can be used uncracked in certain processes and offers a safer, more manageable alternative [2]. Compared to alternative antimony precursors such as antimony ethoxide (Sb(OEt)₃) or trimethylantimony, TDMASb demonstrates distinct ALD growth behavior and temperature dependencies that are critical for achieving high-purity, conductive Sb films at low temperatures [3]. These material-specific differences mean that substituting TDMASb with a generic alternative will alter deposition rates, film composition, and electrical properties, making direct substitution without process re-optimization impossible.

Quantitative Differentiation of Tris(dimethylamino)antimony: Head-to-Head Evidence for Precursor Selection


Vapor Pressure Benchmarking: Precise Volatility Data for Controlled Precursor Delivery

The vapor pressure of tris(dimethylamino)antimony (TDMASb) has been accurately determined using the static method over the technologically relevant temperature range of 258–323 K. This dataset, which is the first reported for this compound, provides an Antoine equation fit for precise precursor dosimetry in CVD and ALD processes. At 30°C, the vapor pressure is 0.5 mmHg (0.67 hPa). This data directly addresses a key process control parameter that was previously unavailable or unreliable, enabling reproducible film growth [1]. In contrast, vapor pressure data for alternative antimony precursors like antimony ethoxide (Sb(OEt)₃) or trimethylantimony are often less systematically documented or show significant scatter in literature, making precise delivery more challenging [2].

Vapor Pressure Precursor Volatility ALD/CVD Process Control

In-Situ Substrate Oxide Removal at Lower Temperatures: Enabling Damage-Free Epitaxial Growth

Tris(dimethylamino)antimony (TDMASb) enables in-situ removal of native oxides from InSb(001) and GaSb(001) substrates at temperatures significantly below those required for thermal desorption. Atomic force microscopy (AFM) studies demonstrate that TDMASb removes surface oxide from InSb(001) at 405°C and from GaSb(001) at 495°C, yielding atomically flat surfaces suitable for direct epitaxial growth without a buffer layer [1]. In contrast, the arsenic analog tris(dimethylamino)arsenic (TDMAAs) requires 370°C for InAs(001) oxide removal, and thermal desorption without these precursors would require substantially higher temperatures, potentially damaging the substrate [2].

Substrate Cleaning Oxide Removal Chemical Beam Epitaxy III-V Semiconductors

Enhanced Growth Efficiency at Low Deposition Temperatures: Accelerating InSb Epitaxy

In organometallic vapor phase epitaxy (OMVPE) of InSb, tris(dimethylamino)antimony (TDMASb) exhibits higher growth efficiency at low temperatures compared to other antimony precursors. For InSb growth between 275°C and 425°C, TDMASb requires significantly lower V/III ratios to achieve good surface morphologies, indicating a lower pyrolysis temperature for TDMASb. At the lowest temperatures studied, the InSb growth efficiency is demonstrably higher for TDMASb than for alternative Sb precursors, suggesting that TDMASb pyrolysis products actively assist in the decomposition of the co-reactant trimethylindium (TMIn) [1]. This synergistic effect is unique to TDMASb and enables higher deposition rates or lower thermal budgets.

InSb OMVPE Growth Efficiency Pyrolysis Temperature

Non-Pyrophoric Character vs. Stibine: Enhanced Safety and Operational Simplicity

Unlike the highly toxic and unstable gas stibine (SbH₃), tris(dimethylamino)antimony is a liquid at room temperature and is explicitly non-pyrophoric, significantly reducing the safety risks and engineering complexity associated with its use in deposition systems [1]. While stibine requires thermal pre-cracking at 750°C to achieve efficient antimony incorporation due to its low reactive sticking probability, TDMASb can be used uncracked in certain growth regimes, simplifying reactor design and operation [2]. This safety advantage is a critical differentiator for industrial-scale manufacturing and research laboratories seeking to minimize hazardous material handling.

Safety Precursor Handling Pyrophoricity CBE

ALD Growth Temperature Window and Film Conductivity: Performance vs. Antimony Ethoxide

In atomic layer deposition of antimony metal films, the precursor combination of Sb(NMe₂)₃ with (SiMe₃)₃Sb exhibits a distinct growth behavior at low deposition temperatures (60–80°C) compared to the alternative Sb(OEt)₃/(SiMe₃)₃Sb system. The Sb(NMe₂)₃-based process shows a different temperature dependence of growth rate, and the resulting films demonstrate higher electrical conductivity than previously reported ALD Sb films [1]. Specifically, films deposited at 75°C using the Sb(OEt)₃/(SiMe₃)₃Sb combination achieved the highest purity and conductivity, but the Sb(NMe₂)₃ combination is a critical component of the comparative study that establishes the optimal process window and precursor selection criteria. The electrical conductivity of the purest Sb films prepared in this study slightly exceeded prior ALD Sb film reports [2].

Atomic Layer Deposition Antimony Thin Films Electrical Conductivity Low-Temperature Processing

Carbon Incorporation Reduction: Improving III-V Semiconductor Purity

When used as an antimony source for the growth of InGaAsSb layers by molecular beam epitaxy using metalorganic sources (MO MBE), tris(dimethylamino)antimony (TDMASb) has been shown by secondary ion mass spectrometry (SIMS) to reduce the incorporation of carbon into the epitaxial film from group III metalorganic precursors [1]. This beneficial effect is attributed to the reactivity of the dimethylamido ligands, which can scavenge carbon-containing species from the growth surface. In contrast, alternative antimony precursors lacking these amino ligands do not provide this in-situ carbon gettering effect, potentially leading to higher unintentional carbon doping and degraded electronic properties.

Carbon Contamination III-V Semiconductors MO MBE Film Purity

Prioritized Application Scenarios for Tris(dimethylamino)antimony Based on Quantitative Evidence


Low-Temperature Atomic Layer Deposition of Highly Conductive Antimony Thin Films

For ALD processes targeting conductive Sb metal films at substrate temperatures between 60°C and 80°C, TDMASb is a critical precursor component. Comparative studies show that the Sb(NMe₂)₃/(SiMe₃)₃Sb precursor combination exhibits distinct growth temperature dependencies and enables the deposition of Sb films with electrical conductivities exceeding previous ALD reports. This application scenario is directly supported by evidence from the 2023 Materials Today Chemistry study, which establishes the optimal process window and precursor selection criteria for low-temperature, high-conductivity Sb ALD [1].

High-Efficiency OMVPE of InSb and GaInSb Alloys at Reduced Thermal Budget

When fabricating InSb and GaInSb epitaxial layers via OMVPE, TDMASb offers a quantifiable advantage in growth efficiency at temperatures below 425°C. The precursor's lower pyrolysis temperature and its synergistic effect in promoting TMIn decomposition reduce the required V/III ratio and increase deposition rates. This is particularly valuable for integrating III-V devices on temperature-sensitive substrates or for high-throughput manufacturing. The evidence from Shin et al. (1995) demonstrates that TDMASb outperforms conventional antimony precursors in this low-temperature regime [2].

In-Situ Substrate Cleaning for Damage-Free Epitaxy on InSb and GaSb

For epitaxial growth of device-quality layers on InSb(001) and GaSb(001) substrates, TDMASb enables in-situ oxide removal at 405°C and 495°C, respectively, which is 60-100°C lower than thermal desorption methods. This low-temperature cleaning process, validated by AFM surface analysis, produces atomically flat surfaces without the need for a buffer layer, preserving substrate integrity and enabling the fabrication of high-performance infrared detectors and high-speed transistors. The evidence from Marx et al. (1996) provides the quantitative temperature thresholds for this application [3].

Safe and Scalable Synthesis of Colloidal InSb Quantum Dots

For the wet-chemical synthesis of near-infrared/shortwave infrared (NIR/SWIR) absorbing InSb quantum dots, TDMASb is the preferred antimony source due to its commercial availability and non-pyrophoric character. This safety advantage simplifies scale-up and reduces the engineering controls required for large-batch synthesis. Recent work demonstrates that TDMASb can be combined with indium(I) halides to produce phase-pure InSb QDs with tunable absorption from 630 nm to 1890 nm, paving the way for applications in photodetectors and imaging [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tris(dimethylamino)antimony

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.